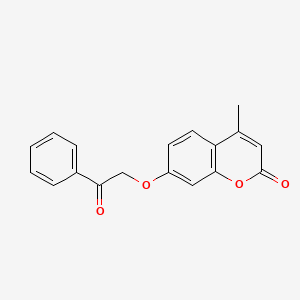

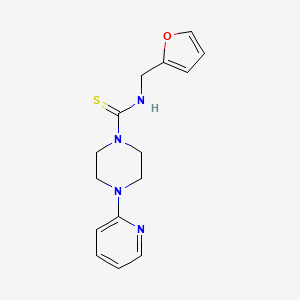

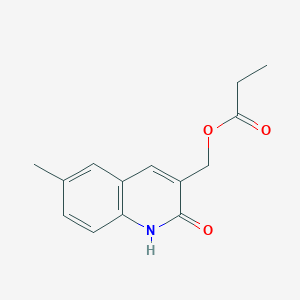

N-(2-furylmethyl)-4-(2-pyridinyl)-1-piperazinecarbothioamide

Descripción general

Descripción

N-(2-furylmethyl)-4-(2-pyridinyl)-1-piperazinecarbothioamide, also known as FPPT, is a chemical compound that has been extensively studied for its potential use in scientific research. This compound has a unique structure that makes it a promising candidate for various applications in the field of chemistry and biology.

Aplicaciones Científicas De Investigación

Antibacterial Activity

Furan derivatives, including our compound of interest, have shown significant antibacterial activity . They are considered powerful tools in the fight against bacterial strain-caused infections . The rise in drug resistance to clinically utilized anti-infectives has necessitated the search for new antimicrobial compounds with distinct mechanisms of action .

Antifungal Activity

Furan-based Schiff base derivatives have demonstrated substantial antifungal activities . This makes them potential candidates for the development of new antifungal drugs.

Anti-inflammatory Activity

The compound has also been associated with anti-inflammatory activities . This suggests its potential use in the treatment of conditions associated with inflammation.

Anticancer Activity

Furan derivatives have been found to exhibit anticancer activities . This opens up possibilities for their use in cancer therapy.

Antituberculosis Activity

Furan-based Schiff base derivatives have shown substantial antituberculosis activities . This indicates their potential in the development of new drugs for the treatment of tuberculosis.

Synthesis of New Compounds

The compound can be used in the synthesis of new α-heterocyclic α,α-diaminoester and α,α-diamino acid carboxylic compounds . These new compounds could have a wide range of applications in various fields of science and medicine.

Mecanismo De Acción

Target of Action

The compound N-(furan-2-ylmethyl)-4-pyridin-2-ylpiperazine-1-carbothioamide, also known as N-(2-furylmethyl)-4-(2-pyridinyl)-1-piperazinecarbothioamide, is primarily targeted towards the Epidermal Growth Factor Receptor (EGFR) . EGFR is a transmembrane protein that is activated by binding of its specific ligands, including epidermal growth factor and transforming growth factor α (TGFα) amongst others. EGFR is a part of the ErbB family of receptors, a subfamily of four closely related receptor tyrosine kinases: EGFR (ErbB-1), HER2/c-neu (ErbB-2), Her 3 (ErbB-3) and Her 4 (ErbB-4). Mutations affecting EGFR expression or activity could result in cancer.

Mode of Action

The compound interacts with its target, EGFR, and inhibits its activity

Biochemical Pathways

The primary biochemical pathway affected by this compound is the EGFR signaling pathway . EGFR activation leads to autophosphorylation of tyrosine residues in the C-terminal domain of the receptor, which serves as a docking site for signaling proteins. With these proteins, EGFR forms a complex that triggers several signal transduction cascades, mainly the MAPK, Akt and JNK pathways, leading to DNA synthesis and cell proliferation. Inhibition of EGFR by N-(furan-2-ylmethyl)-4-pyridin-2-ylpiperazine-1-carbothioamide would prevent these downstream effects, potentially leading to reduced cell proliferation and cancer growth.

Pharmacokinetics

One study suggests that a similar compound, n-(furan-2-ylmethyl)-n-methylprop-2-yn-1-amine (f2mpa), was stable when incubated with human microsomes but was rapidly metabolized by rat microsomal cyps . This suggests that the compound may have good stability and bioavailability in humans, but further studies would be needed to confirm this.

Result of Action

The primary result of the compound’s action is the inhibition of EGFR, leading to decreased cell proliferation and potentially reduced growth of cancers . Some compounds in the same series have shown potent anticancer activities against certain EGFR high-expressed cancer cell lines .

Action Environment

The action of the compound can be influenced by various environmental factors. For instance, the pH and temperature of the environment could affect the compound’s stability and activity. Additionally, the presence of other molecules could impact the compound’s ability to bind to its target. The compound is highly stable in human plasma and after exposure to human microsomal fraction , suggesting it may be well-suited for use in the human body.

Propiedades

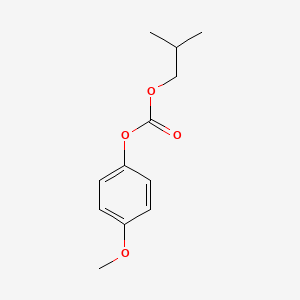

IUPAC Name |

N-(furan-2-ylmethyl)-4-pyridin-2-ylpiperazine-1-carbothioamide | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C15H18N4OS/c21-15(17-12-13-4-3-11-20-13)19-9-7-18(8-10-19)14-5-1-2-6-16-14/h1-6,11H,7-10,12H2,(H,17,21) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

OPCYVXWQRFWCIV-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CN(CCN1C2=CC=CC=N2)C(=S)NCC3=CC=CO3 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C15H18N4OS | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID401333646 | |

| Record name | N-(furan-2-ylmethyl)-4-pyridin-2-ylpiperazine-1-carbothioamide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID401333646 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

302.4 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Solubility |

42.5 [ug/mL] (The mean of the results at pH 7.4) | |

| Record name | SID24793721 | |

| Source | Burnham Center for Chemical Genomics | |

| URL | https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table | |

| Description | Aqueous solubility in buffer at pH 7.4 | |

CAS RN |

701952-71-8 | |

| Record name | N-(furan-2-ylmethyl)-4-pyridin-2-ylpiperazine-1-carbothioamide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID401333646 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![N'-(3-bromobenzylidene)-2-[(1-methyl-1H-benzimidazol-2-yl)thio]acetohydrazide](/img/structure/B5749772.png)

![N-(3-methoxyphenyl)-2-[(4-methyl-2-pyrimidinyl)thio]acetamide](/img/structure/B5749797.png)

![ethyl (4-{[(4-methylphenyl)amino]sulfonyl}phenoxy)acetate](/img/structure/B5749814.png)

![{[5-fluoro-6-(4-morpholinyl)-1H-benzimidazol-2-yl]thio}acetic acid](/img/structure/B5749824.png)

![methyl 3-{[(1-ethylpropyl)amino]carbonyl}-5-nitrobenzoate](/img/structure/B5749839.png)

![N,N,2,8,10-pentamethylpyrido[2',3':3,4]pyrazolo[1,5-a]pyrimidin-4-amine](/img/structure/B5749847.png)